molecular formula C32H38N2O3 B11490275 5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide

5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide

Cat. No.: B11490275
M. Wt: 498.7 g/mol
InChI Key: VNMKUUMVTBKKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide is a synthetic organic compound characterized by the presence of adamantyl groups, a phenyl ring, and a furan ring. The adamantyl group, known for its rigid, diamond-like structure, imparts unique physical and chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide typically involves multiple steps:

    Formation of the adamantyl group: Starting with adamantane, functionalization can be achieved through halogenation followed by substitution reactions to introduce the desired functional groups.

    Coupling with the phenyl ring: The adamantyl derivative is then coupled with a phenyl ring, often through a Friedel-Crafts acylation reaction.

    Formation of the furan ring: The furan ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Final coupling: The furan ring is then coupled with the adamantyl-phenyl derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis steps to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution on the phenyl ring can be achieved using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Halogenated phenyl or furan derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

    Material Science: Its rigid structure makes it a candidate for the development of novel polymers and materials with enhanced mechanical properties.

Biology

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting diseases where rigidity and specific functional groups are beneficial.

Medicine

    Antiviral Agents:

    Anti-inflammatory Agents: The compound could be explored for its anti-inflammatory properties, given the known activity of related structures.

Industry

    Coatings and Adhesives: The compound’s stability and rigidity make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The adamantyl groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The phenyl and furan rings provide additional binding interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian activity.

    Rimantadine: Another antiviral agent with a similar adamantyl structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

5-(1-adamantyl)-N-{4-[(1-adamantylcarbonyl)amino]phenyl}-2-furamide is unique due to the combination of adamantyl groups with a phenyl and furan ring, providing a distinct set of physical and chemical properties not found in the similar compounds listed above. This unique structure could lead to novel applications and mechanisms of action.

Properties

Molecular Formula

C32H38N2O3

Molecular Weight

498.7 g/mol

IUPAC Name

N-[4-(adamantane-1-carbonylamino)phenyl]-5-(1-adamantyl)furan-2-carboxamide

InChI

InChI=1S/C32H38N2O3/c35-29(27-5-6-28(37-27)31-13-19-7-20(14-31)9-21(8-19)15-31)33-25-1-3-26(4-2-25)34-30(36)32-16-22-10-23(17-32)12-24(11-22)18-32/h1-6,19-24H,7-18H2,(H,33,35)(H,34,36)

InChI Key

VNMKUUMVTBKKCO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=C(C=C5)NC(=O)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.